

pharmacological profiling of 4-fluorophenyl-substituted piperidines

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Compound of Interest

Compound Name: 4-(4-fluorophenyl)piperidin-4-ol
Hydrochloride

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An In-depth Technical Guide to the Pharmacological Profiling of 4-Fluorophenyl-Substituted Piperidines

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.^{[1][2]} Its derivatives are prominent in over twenty classes of drugs.^{[1][3]} The introduction of a 4-fluorophenyl substituent onto the piperidine core creates a versatile chemical motif that has been extensively explored in drug discovery. This substitution can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability.^[4]

This technical guide provides a comprehensive overview of the pharmacological profiling of 4-fluorophenyl-substituted piperidines. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured data presentation, and visualizations of key biological pathways and experimental workflows. These compounds have been investigated for a wide range of therapeutic applications, including their potential as analgesics, antipsychotics, and treatments for neurodegenerative disorders and substance abuse.^{[3][5][6][7]}

Pharmacological Targets and Binding Affinities

4-Fluorophenyl-substituted piperidines interact with a diverse array of molecular targets, primarily within the central nervous system. Key targets include monoamine transporters, G-protein coupled receptors (GPCRs), and ion channels. The binding affinities of these compounds are typically determined through competitive radioligand binding assays.

Data Presentation

The following tables summarize the quantitative binding affinity data (K_i) and functional activity (IC_{50}) for representative 4-fluorophenyl-substituted piperidine derivatives across various biological targets.

Table 1: Binding Affinities for Monoamine Transporters

Compound Class/Example	Dopamine Transporter (DAT) K_i (nM)	Serotonin Transporter (SERT) K_i (nM)	Norepinephrine Transporter (NET) K_i (nM)	Reference
GBR 12909 Analogue	0.7	226.1	-	[6]
bis(4'-fluorophenyl)amine Analogue 19	8.5	799	535.5	[6]

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | 17.0 ± 1.0 (IC_{50}) | - | - | [8] |

Table 2: Binding Affinities for Sigma (σ) Receptors

Compound Example	σ_1 Receptor K_i (nM)	σ_2 Receptor K_i (nM)	Radioligand	Reference
4-Fluorophenyl-derivative 5	Weak Affinity	-	--INVALID-LINK---pentazocine	[9]

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxy)methyl)piperidine | 4.3 | 143.3 | - | [10] |

Table 3: Binding and Functional Data for 5-HT_{2a} Receptors

Compound Example	Receptor Binding (pK _i)	Functional Inverse Agonism (pIC ₅₀)	Assay Type	Reference
ACP-103 (Membranes)	9.3	8.7	Radioligand Binding, R-SAT	[5][11]

| ACP-103 (Whole Cells) | 9.70 | - | Radioligand Binding | [5][11] |

Table 4: Activity at Other CNS Receptors

Compound Class/Example	Target Receptor	Activity	K _i / IC ₅₀ (nM)	Reference
4'-F-PCP (Arylcyclohexylamine)	NMDA Receptor	High Affinity Antagonist	-	[12][13]
Tetrahydroquinoline Analogue	μ-Opioid Receptor (MOR)	Agonist	Low Nanomolar	[14]
Tetrahydroquinoline Analogue	δ-Opioid Receptor (DOR)	Antagonist	Low Nanomolar	[14]

| 1-alkyl-piperidine-4-carboxamide | T-type Ca²⁺ Channels | Inhibitor | - | [15] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate pharmacological profiling of novel compounds. The following sections describe standard methodologies for key *in vitro* and *in vivo* assays.

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (K_i) of a test compound for a specific receptor.[16]

- Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC_{50}), and to calculate the inhibition constant (K_i).
- Materials:
 - Receptor Source: Homogenized tissue membranes (e.g., rat brain) or membranes from cells expressing the target receptor.[17][18]
 - Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., $[^3H]$ -(+)-pentazocine for σ_1 receptors).[17][18]
 - Test Compound: 4-fluorophenyl-substituted piperidine derivative at various concentrations.
 - Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4-8.0.[17][18]
 - Wash Buffer: Ice-cold assay buffer.
 - Scintillation Cocktail.
- Procedure:
 - Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend and wash the pellet, then finally resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[19]
 - Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding (NSB), add a high concentration of an unlabeled reference ligand.[19]
 - Equilibration: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[18][19]

- Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[17][19]
- Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17][19]
- Data Analysis:
 - Calculate specific binding: Total Binding - Non-Specific Binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Determine the IC_{50} value using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.[17]

2. GPCR Functional Assay (e.g., Calcium Flux for Gq-coupled receptors)

Functional assays measure the cellular response following receptor activation or inhibition, providing information on compound efficacy (agonist, antagonist, or inverse agonist).[20][21]

- Objective: To measure the ability of a test compound to stimulate or inhibit a GPCR-mediated signaling pathway.
- Materials:
 - Cell Line: A cell line recombinantly expressing the target GPCR (e.g., NIH 3T3 cells expressing the 5-HT_{2a} receptor).[5]
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES).
 - Test Compound and reference agonist/antagonist.
- Procedure:

- Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.
- Dye Loading: Load the cells with a calcium-sensitive dye for a specified time (e.g., 60 minutes at 37°C).
- Compound Addition: Add the test compound (for agonist mode) or pre-incubate with the test compound before adding a reference agonist (for antagonist mode).
- Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading. The change in fluorescence corresponds to the change in intracellular calcium concentration.

- Data Analysis:
 - Plot the change in fluorescence against the log concentration of the compound.
 - For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and E_{max} (maximum effect).
 - For antagonists, determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).

In Vivo Assays

1. Rodent Behavioral Models

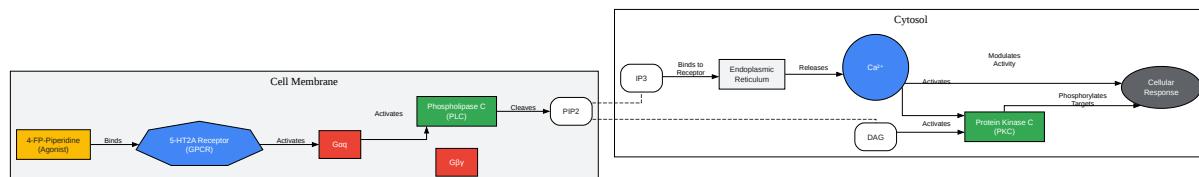
In vivo models are used to assess the physiological and behavioral effects of a compound, providing insights into its potential therapeutic utility and side-effect profile.

- Objective: To evaluate the antipsychotic-like efficacy of a 5-HT_{2a} receptor antagonist/inverse agonist.
- Model: DOI-induced head-twitch response in rats or mice. The 5-HT_{2a} agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) induces a characteristic head-twitch behavior, which can be blocked by 5-HT_{2a} antagonists.[\[5\]](#)[\[11\]](#)
- Procedure:

- Acclimation: Acclimate animals to the testing environment.
- Compound Administration: Administer the test compound (e.g., ACP-103) via the desired route (e.g., oral, p.o. or subcutaneous, s.c.) at various doses. Administer vehicle to the control group.
- Challenge: After a set pre-treatment time, administer a standard dose of DOI.
- Observation: Place the animal in an observation chamber and count the number of head twitches over a defined period (e.g., 30 minutes).
- Data Analysis:
 - Compare the number of head twitches in the compound-treated groups to the vehicle-treated control group.
 - Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if the reduction in head twitches is statistically significant.
 - Calculate the dose that produces a 50% reduction in the behavior (ED₅₀).

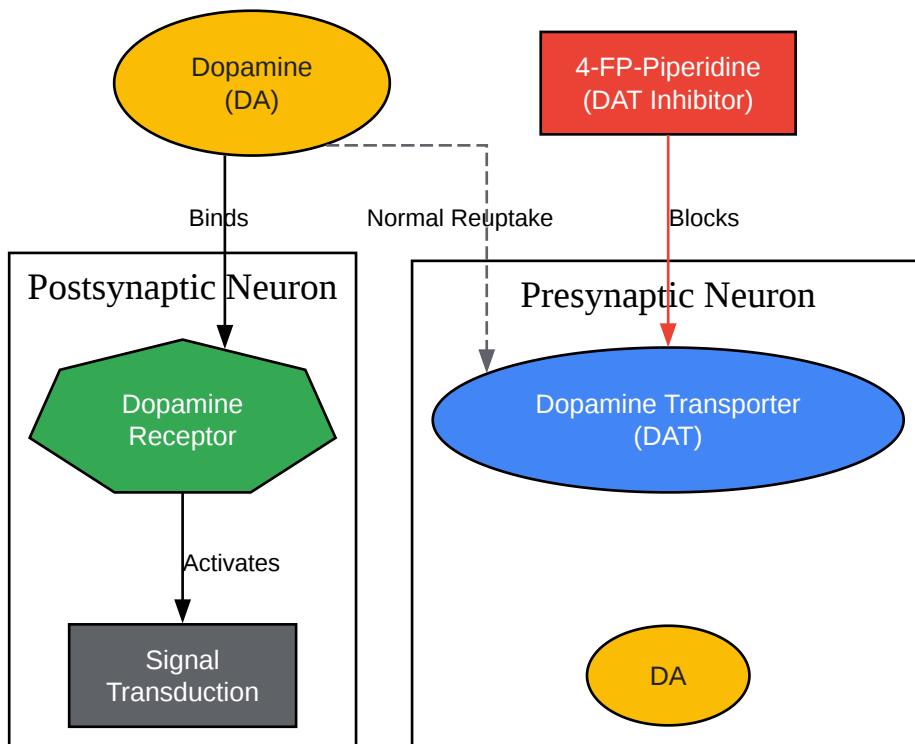
Visualizations: Pathways and Workflows

Signaling and Mechanistic Pathways



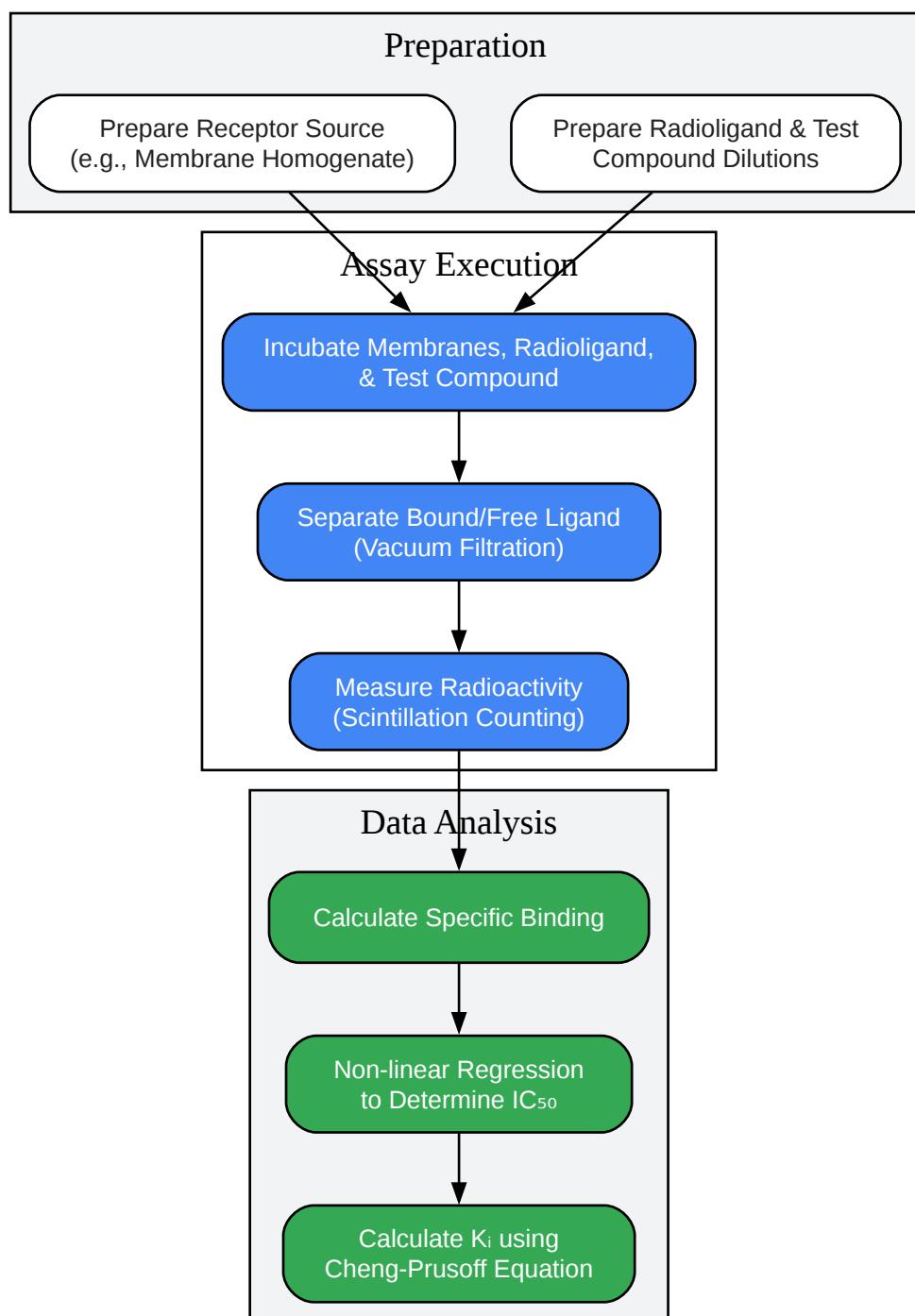
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Caption: Gq-protein coupled receptor (GPCR) signaling cascade.

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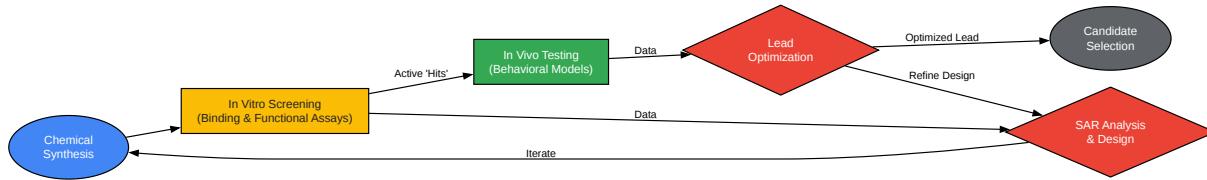
Caption: Mechanism of dopamine transporter (DAT) inhibition.

Experimental Workflows



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Caption: Workflow for a competitive radioligand binding assay.



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Caption: Iterative workflow for ligand affinity optimization.

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